Superior H3 Receptor Affinity: ABT-239 vs. ABT-288 and Thioperamide
ABT-239 exhibits approximately 4.8-fold higher affinity for the human H3 receptor compared to ABT-288, a structurally related Abbott compound also advanced as a clinical candidate. Compared to the classic H3 antagonist thioperamide, ABT-239 demonstrates approximately 62.5-fold higher affinity [1].
| Evidence Dimension | Receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | ABT-239: Ki = 0.4 nM (human H3), pKi = 9.4–9.5 |
| Comparator Or Baseline | ABT-288: Ki = 1.9 nM (human H3); Thioperamide: Ki = 25 nM (human recombinant H3) |
| Quantified Difference | ABT-239 vs. ABT-288: ~4.8-fold higher affinity; ABT-239 vs. Thioperamide: ~62.5-fold higher affinity |
| Conditions | Recombinant human H3 receptor binding assays |
Why This Matters
Higher receptor affinity enables lower dosing requirements in preclinical studies, potentially reducing off-target effects and compound consumption costs while maintaining target engagement.
- [1] Esbenshade TA, et al. J Pharmacol Exp Ther. 2005;313(1):165-175 (ABT-239 human Ki = 0.4 nM, pKi = 9.4); Esbenshade TA, et al. J Pharmacol Exp Ther. 2012 (ABT-288 human Ki = 1.9 nM); Tocris Bioscience. Thioperamide Product Datasheet (human recombinant H3 Ki = 25 nM). View Source
